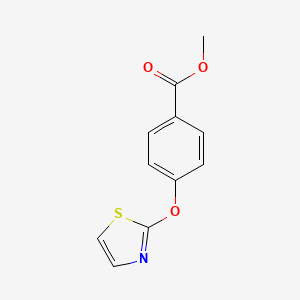

Methyl 4-(2-Thiazolyloxy)benzolate

Vue d'ensemble

Description

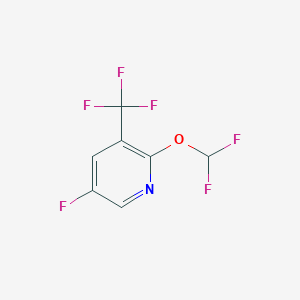

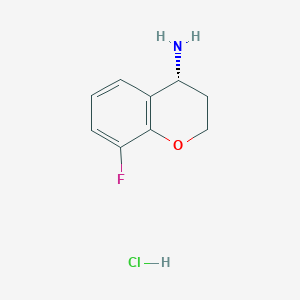

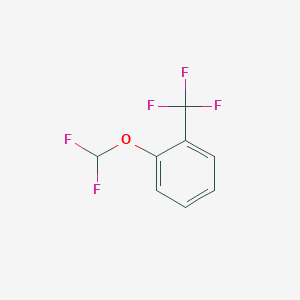

Methyl 4-(2-Thiazolyloxy)benzolate is a chemical compound with the molecular formula C11H9NO3S . It has a molecular weight of 235.26 g/mol . The IUPAC name for this compound is methyl 4-(1,3-thiazol-2-yloxy)benzoate .

Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 17 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 1 double bond, and 11 aromatic bonds . It also features 1 five-membered ring (thiazole), 1 six-membered ring (benzene), 1 ester (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

Methyl 4-(2-Thiazolyloxy)benzolate has several computed properties . It has a molecular weight of 235.26 g/mol and an XLogP3-AA value of 2.7, indicating its lipophilicity . It has no hydrogen bond donors but has 5 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its topological polar surface area is 76.7 Ų, and it has a complexity of 241 .Applications De Recherche Scientifique

Synthesis and Compound Development

Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives : An efficient synthesis pathway for these derivatives, which can serve as building blocks in drug discovery. Methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates are mentioned as part of this synthesis (Durcik et al., 2020).

Benzothiazolyl Substituted-2-Quinolone Hybrids : The synthesis of novel benzo[d]thiazolyl substituted-2-quinolone hybrids for potential anticancer and antimicrobial applications (Bolakatti et al., 2020).

Thiazolium-ion Based Organic Ionic Liquids : Production of ionic liquids using 4- and 5-methyl thiazole, promoting the benzoin condensation, a key reaction in organic synthesis (Davis & Forrester, 1999).

Medical and Biological Applications

Alzheimer's Therapy Agents : N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones, with a framework derived from thioflavin-T and benzothiazole, show potential as therapeutic agents for Alzheimer's disease (Scott et al., 2011).

Anticancer Activity of 4-Thiazolidinones : Novel 4-thiazolidinones with benzothiazole moiety have been screened for their anticancer activity, showing promising results against various cancer cell lines (Havrylyuk et al., 2010).

Antimosquito Properties : Synthesis of benzo[d]thiazole analogues and their evaluation for antimosquito properties, including repellency and insecticidal activity against Anopheles arabiensis (Venugopala et al., 2013).

Environmental and Analytical Studies

Polar Pollutants in Wastewater : The occurrence and removal of benzotriazoles, including methylated analogues, in municipal wastewater and their impact on the water cycle (Reemtsma et al., 2010).

Biotransformation of Benzotriazoles : Investigating the aerobic biological degradation mechanisms of benzotriazoles in activated sludge and the range of transformation products (Huntscha et al., 2014).

Safety And Hazards

Methyl 4-(2-Thiazolyloxy)benzolate is classified as a laboratory chemical and is used in the manufacture of chemical compounds . It is recommended to avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided . It is advised to keep containers tightly closed in a cool, well-ventilated place .

Orientations Futures

Benzothiazoles, including Methyl 4-(2-Thiazolyloxy)benzolate, are biologically active and industrially demanded compounds . They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . Therefore, future research may focus on developing new drugs and materials using these compounds, as well as new synthetic approaches and patterns of reactivity .

Propriétés

IUPAC Name |

methyl 4-(1,3-thiazol-2-yloxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-14-10(13)8-2-4-9(5-3-8)15-11-12-6-7-16-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAGKPHKKIJCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674281 | |

| Record name | Methyl 4-[(1,3-thiazol-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-Thiazolyloxy)benzolate | |

CAS RN |

1189999-01-6 | |

| Record name | Methyl 4-[(1,3-thiazol-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid](/img/structure/B1393055.png)

![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B1393057.png)

![Methyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1393063.png)

![(R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1393066.png)

![[1-(Pyrazin-2-yl)piperidin-4-yl]methanol](/img/structure/B1393068.png)

![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one](/img/structure/B1393077.png)